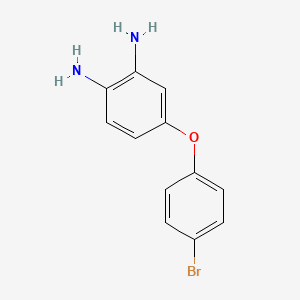

4-(4-Bromophenoxy)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

4-(4-bromophenoxy)benzene-1,2-diamine |

InChI |

InChI=1S/C12H11BrN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |

InChI Key |

DRJZHRFCQYNKGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenoxy Benzene 1,2 Diamine

Strategic Precursor Synthesis and Building Block Functionalization

The successful synthesis of 4-(4-bromophenoxy)benzene-1,2-diamine relies on the efficient preparation of two key building blocks: a 4-bromophenol (B116583) derivative and a benzene-1,2-diamine precursor, which is typically handled in a protected form, such as a dinitro-substituted aromatic halide.

Approaches to 4-Bromophenol Derivatives

4-Bromophenol is a critical starting material for this synthesis. The most direct method for its preparation is the electrophilic bromination of phenol (B47542). However, this reaction requires carefully controlled conditions to achieve high regioselectivity for the para-substituted product over the ortho-isomer. The reactivity of the phenol ring, strongly activated by the hydroxyl group, can lead to the formation of di- and tri-brominated byproducts if not properly managed.

Key factors influencing the selectivity of phenol bromination include temperature, solvent, and the brominating agent used. For instance, bromination in carbon disulfide at low temperatures (-30 °C) can yield up to 97% of 4-bromophenol, whereas the yield drops to 82% at +30 °C. prepchem.com Using a less polar solvent like carbon disulfide and maintaining low temperatures helps to minimize over-bromination and favors the sterically less hindered para product. prepchem.comorgsyn.org

Alternative methods involve the use of milder brominating agents or different reaction media to enhance selectivity.

Table 1: Comparison of Synthetic Methods for 4-Bromophenol

| Brominating Agent | Solvent | Temperature | Yield of 4-Bromophenol | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | Carbon Disulfide | -30 °C to 5 °C | 80-97% | prepchem.comorgsyn.org |

| 1,4-Dioxane dibromide | Water | Room Temp. | 88% | prepchem.com |

| Bromine (Br₂) | Acetic Acid | Not specified | --- | orgsyn.org |

Synthesis of Substituted Benzene-1,2-diamine Intermediates

The second key precursor is a benzene (B151609) ring substituted with functionalities that will become the 1,2-diamine group. A common and effective strategy is to use an aromatic ring that is activated for nucleophilic substitution and carries nitro groups in the desired positions. A prime candidate for this role is 4-halo-1,2-dinitrobenzene (e.g., 4-chloro- or 4-fluoro-1,2-dinitrobenzene). The two nitro groups serve a dual purpose: they strongly activate the ring for the subsequent ether linkage formation (see Section 2.2.1) and act as precursors to the amine groups, which are introduced in the final step of the synthesis.

Alternatively, substituted o-phenylenediamines can be synthesized through various routes, often involving the reduction of a corresponding o-nitroaniline. For example, 4-bromo-1,2-benzenediamine can be prepared by the acetylation of o-phenylenediamine (B120857), followed by bromination and subsequent hydrolysis of the protecting acetyl groups. google.com Another route involves the reduction of 4-bromo-2-nitroaniline (B116644) using reagents like tin(II) chloride. mdpi.com While these diamines are valuable intermediates in many syntheses, for the construction of the target diaryl ether, it is generally more efficient to introduce the diamine functionality after the formation of the ether bond.

Formation of the Phenoxy Ether Linkage

The central step in the synthesis is the formation of the C-O-C ether bond between the two aromatic precursors. This is typically achieved through either a Nucleophilic Aromatic Substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr mechanism is a powerful method for forming diaryl ethers, particularly when one of the aromatic rings is electron-deficient. wikipedia.org In the synthesis of the target compound, this involves the reaction of the phenoxide ion of 4-bromophenol with an aryl halide that is activated by strong electron-withdrawing groups, such as two nitro groups positioned ortho and para to the leaving group. wikipedia.orgnih.gov

The reaction typically proceeds by reacting 4-bromophenol with a base (e.g., potassium carbonate, sodium hydroxide) to generate the nucleophilic 4-bromophenoxide. This phenoxide then attacks the carbon atom bearing the halogen on the electron-poor aromatic ring (e.g., 4-chloro-1,2-dinitrobenzene). This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. scribd.com In the final step, the leaving group (e.g., chloride) is eliminated, restoring aromaticity and yielding the diaryl ether product, 4-(4-bromophenoxy)-1,2-dinitrobenzene. The reaction is favored in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Reaction Scheme:

Step 1 (Deprotonation): 4-Bromophenol + Base → 4-Bromophenoxide ion

Step 2 (SNAr): 4-Bromophenoxide + 4-Chloro-1,2-dinitrobenzene → 4-(4-Bromophenoxy)-1,2-dinitrobenzene + Chloride ion

This strategy is highly effective because the ortho and para nitro groups stabilize the negative charge of the Meisenheimer intermediate, thus lowering the activation energy of the reaction. scribd.com

Copper-Catalyzed Ullmann-Type Condensation Reactions

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder in high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org

The reaction mechanism involves the formation of a copper(I) alkoxide from the phenol. This species then undergoes a reaction with the aryl halide to form the diaryl ether. wikipedia.org For the synthesis of the target precursor, this would involve the reaction between 4-bromophenol and an appropriate di-nitro substituted aryl halide.

Table 2: Comparison of Ether Linkage Formation Strategies

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | 4-Bromophenol, 4-Halo-1,2-dinitrobenzene, Base | Polar aprotic solvent (DMF, DMSO), Moderate heat | Often does not require a metal catalyst; High yields with activated substrates. | Requires a strongly electron-deficient aryl halide. |

| Ullmann | 4-Bromophenol, Aryl Halide, Copper catalyst, Base | High temperatures (traditional) or moderate heat (modern); Polar solvent | Broad substrate scope. | Traditional methods require harsh conditions; Catalyst removal can be necessary. |

Introduction and Functional Group Interconversion of Amine Moieties

The final stage in the synthesis of this compound is the reduction of the two nitro groups on the intermediate, 4-(4-bromophenoxy)-1,2-dinitrobenzene, to the corresponding amines. This transformation is a critical functional group interconversion. The choice of reducing agent is important to ensure high yield and chemoselectivity, avoiding the reduction of the aryl bromide.

Several reliable methods exist for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This method is often clean and provides high yields.

Metal-Acid Reductions: A common laboratory-scale method involves the use of a metal in an acidic medium. A frequently used system is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. mdpi.com The reaction proceeds by a series of single-electron transfers from the metal. Iron powder in acetic acid or in the presence of an acid like HCl is another effective and economical option.

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction of nitro groups and is known for its selectivity in certain cases.

For the synthesis of this compound, a method that preserves the C-Br bond is essential. While catalytic hydrogenation is very effective, care must be taken as some catalysts under harsh conditions can lead to hydrodebromination. Reductions with SnCl₂ or Fe/CH₃COOH are generally considered mild enough to selectively reduce the nitro groups without affecting the aryl bromide or the ether linkage.

Table 3: Common Methods for Nitro Group Reduction

| Reagent/System | Solvent | Key Features |

|---|---|---|

| H₂ / Pd/C | Ethanol, Ethyl Acetate | High efficiency, clean reaction; potential for hydrodehalogenation. |

| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | Common lab method, good for many functional groups. mdpi.com |

| Fe / CH₃COOH or HCl | Acetic Acid, Ethanol/Water | Economical, effective, and generally selective. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol (B129727) | Mild reagent, can be selective. |

Catalytic Reduction of Nitro Precursors

The final and crucial step in the synthesis of this compound is the reduction of the nitro group in its precursor, 4-(4-bromophenoxy)-2-nitroaniline. Catalytic hydrogenation is a highly efficient and widely used method for this transformation due to its clean reaction profile and high yields.

This reaction involves the use of a metal catalyst to facilitate the transfer of hydrogen to the nitro group, converting it to an amino group. Common catalysts for this process include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.org The choice of catalyst is critical, especially for halogenated nitroaromatics, to ensure the selective reduction of the nitro group without causing dehalogenation (the removal of the bromine atom). For instance, studies on the hydrogenation of 1-iodo-4-nitrobenzene (B147127) have shown that catalyst selection is key to minimizing the hydro-deiodination process and achieving a high yield of the desired haloaniline.

The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The progress of the hydrogenation can be monitored by analyzing the consumption of the reactant over time. Kinetic studies on similar compounds, such as p-nitroaniline (PNA) and 2-methoxy-5-nitroaniline (B165355) (MNA), have shown that the initial rate of hydrogenation often exhibits a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading. niscpr.res.in

Table 1: Common Catalyst Systems for Nitro Group Reduction

| Catalyst | Typical Substrate | Key Advantages | Potential Issues |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic nitro compounds | High activity, good selectivity | Can sometimes cause dehalogenation |

| Raney Nickel | Aromatic and aliphatic nitro compounds | Cost-effective, highly active | Pyrophoric, requires careful handling |

| Platinum(IV) Oxide (PtO₂) | Aromatic nitro compounds | Effective under mild conditions | Higher cost compared to other catalysts |

| Stannous Chloride (SnCl₂) | Halogenated nitroaromatics | Good chemoselectivity, tolerates other functional groups | Generates tin-based waste, requires stoichiometric amounts |

Alternative Amination Procedures

While catalytic hydrogenation is the most common method, other chemical reducing agents can also be employed. Stannous chloride (SnCl₂) in an acidic medium, such as ethanol or hydrochloric acid, is a classic and effective reagent for the reduction of aromatic nitro compounds, particularly those containing sensitive functional groups like halogens. nih.gov The reaction with SnCl₂ is often preferred for its high chemoselectivity, reducing the nitro group without affecting the bromo substituent. nih.gov However, this method is not as atom-efficient as catalytic hydrogenation, as it requires stoichiometric amounts of the tin salt and generates significant metal waste, which can complicate purification. researchgate.net

Another alternative involves the use of iron metal in an acidic solvent like acetic acid. nih.gov This method is cost-effective and has a high tolerance for various functional groups. However, it can be exothermic and lead to difficulties in mixing and filtration on a larger scale.

Modern approaches also explore biocatalysis. For example, a hybrid system using a carbon-supported NiFe hydrogenase (Hyd-1) has been shown to effectively hydrogenate a wide range of aromatic nitro compounds to their corresponding anilines under mild conditions (1 bar H₂, room temperature) with high functional group tolerance, including thiols which typically poison precious metal catalysts. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Reaction Kinetics

The synthesis of the 4-(4-bromophenoxy)-2-nitroaniline precursor is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation. The choice of solvent is critical in SNAr reactions. High-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are traditionally used because they effectively solvate the cation of the base used (e.g., K₂CO₃ or Cs₂CO₃), thereby increasing the nucleophilicity of the phenoxide. google.comwikipedia.org Studies on the kinetics of SNAr reactions have shown that reactivity can be orders of magnitude higher in polar aprotic solvents like DMSO compared to non-polar solvents like toluene. google.com

For the catalytic reduction step, the solvent choice can also influence reaction rates and selectivity. Protic solvents like ethanol and methanol are commonly used. niscpr.res.in Kinetic studies on the hydrogenation of 4-nitroaniline (B120555) have investigated the effect of solvent composition, such as aqueous propan-2-ol mixtures, and the addition of acids or bases, which can accelerate or decelerate the rate of nitro group reduction. researchgate.net The solubility of the substrate and the catalyst's interaction with the solvent are key factors. For instance, in the hydrogenation of 1-iodo-4-nitrobenzene, solvents like THF, ethyl acetate, and anisole (B1667542) were evaluated, with THF showing the fastest conversion rates. organic-chemistry.org

Catalyst Systems and Ligand Design for Enhanced Yield

The formation of the diaryl ether linkage via an Ullmann-type reaction is a copper-catalyzed process. organic-chemistry.org Traditional methods required stoichiometric amounts of copper powder at high temperatures. organic-chemistry.org Modern methodologies have significantly improved efficiency through the use of soluble copper catalysts, often copper(I) salts like CuI, in combination with ligands. Ligands such as diamines or acetylacetonates (B15086760) can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle, allowing the reaction to proceed under milder conditions and with lower catalyst loadings, thus enhancing yield and process efficiency. organic-chemistry.org

In the catalytic hydrogenation of the nitro precursor, the design of the catalyst system is paramount for achieving high yield and selectivity. For halogenated nitroaromatics, bimetallic catalysts or catalysts with specific additives can be employed to enhance the selective reduction of the nitro group while suppressing hydrodehalogenation. For example, the addition of vanadium compounds to noble metal catalysts has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.com The catalyst support material (e.g., activated carbon, silica, alumina) also plays a crucial role, affecting the dispersion, stability, and activity of the metal nanoparticles. researchgate.net

Table 2: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Common Choices | Effect on Efficiency/Yield |

|---|---|---|---|

| Diaryl Ether Formation (Ullmann Coupling) | Catalyst | CuI, Copper powder | Catalytic Cu(I) salts are generally more efficient than stoichiometric copper powder. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents increase reaction rates by enhancing nucleophilicity. | |

| Base | K₂CO₃, Cs₂CO₃, KOH | Stronger, more soluble bases can accelerate the reaction. | |

| Nitro Group Reduction (Catalytic Hydrogenation) | Catalyst | Pd/C, Raney Ni, PtO₂ | Choice affects selectivity (avoiding dehalogenation) and reaction rate. |

| Solvent | Ethanol, Methanol, THF, Ethyl Acetate | Affects substrate solubility and can influence catalyst activity and selectivity. | |

| Hydrogen Pressure | 1 atm to several bars | Higher pressure can increase reaction rate but may also increase risk of side reactions. |

Comparative Analysis of Synthetic Routes and Methodological Advantages

The primary synthetic pathway to this compound proceeds through the formation of 4-(4-bromophenoxy)-2-nitroaniline followed by its reduction.

The initial ether formation is most commonly achieved via an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution is advantageous for its reliability in forming diaryl ether bonds. organic-chemistry.org While traditional conditions were harsh, modern ligand-assisted protocols allow the reaction to proceed under milder temperatures with lower catalyst loadings, making it more efficient and scalable. organic-chemistry.org

For the subsequent reduction of the nitro group, catalytic hydrogenation stands out as the most advantageous method for industrial applications. Its primary benefits include high efficiency, excellent yields, and the generation of water as the only stoichiometric byproduct, making it an environmentally benign process. The main challenge, hydrodehalogenation, can be effectively managed through careful selection of the catalyst, solvent, and reaction conditions. organic-chemistry.org

In comparison, reduction with stoichiometric reagents like SnCl₂ or Fe/acid offers excellent chemoselectivity and is valuable for laboratory-scale synthesis where functional group tolerance is critical. nih.gov However, these methods suffer from poor atom economy and generate significant waste, making them less desirable for large-scale production. The required workup to remove metal salts can also be cumbersome. researchgate.net

Therefore, a synthetic route combining a modern, ligand-assisted Ullmann coupling with a selective catalytic hydrogenation represents the most efficient, scalable, and environmentally conscious approach to producing this compound.

Chemical Reactivity and Advanced Transformations of 4 4 Bromophenoxy Benzene 1,2 Diamine

Reactions Involving the Primary Amine Functionalities

The two primary amine groups on the 4-(4-Bromophenoxy)benzene-1,2-diamine molecule are nucleophilic and readily participate in reactions with electrophilic species. Their ortho-positioning is particularly significant as it allows for cyclization reactions to form stable five- or six-membered heterocyclic rings.

Condensation polymerization is a critical application for aromatic diamines, leading to the formation of high-performance polymers. ibchem.compressbooks.publibretexts.orgsavemyexams.comsavemyexams.com In these reactions, the diamine monomer reacts with another bifunctional monomer, resulting in the formation of a polymer chain and the elimination of a small molecule, such as water. libretexts.orgsavemyexams.com

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govtitech.ac.jpvt.eduresearchgate.net The synthesis of polyimides from this compound typically follows a two-step process. nih.govvt.eduresearchgate.net The first step involves the reaction of the diamine with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. vt.eduresearchgate.net In the second step, this precursor undergoes thermal or chemical cyclodehydration to form the final, often insoluble and infusible, polyimide. vt.edu The incorporation of the flexible ether linkage and the bulky bromophenoxy group from the diamine can enhance the solubility and processability of the resulting polyimides. researchgate.net

Table 1: Examples of Dianhydrides Used in Polyimide Synthesis

| Dianhydride Name | Abbreviation | Resulting Polymer Properties |

|---|---|---|

| Pyromellitic dianhydride | PMDA | High thermal stability, rigidity nih.govtitech.ac.jpresearchgate.net |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Good thermal properties, improved processability nih.govtitech.ac.jp |

| 4,4'-Oxydiphthalic anhydride | ODPA | Increased flexibility and solubility nih.govtitech.ac.jp |

| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | 6FDA | Excellent solubility, high thermal stability nih.govresearchgate.net |

Polyazomethines: Also known as poly(Schiff base)s, polyazomethines are synthesized through the polycondensation of a diamine with a dialdehyde. researchgate.netmdpi.comresearchgate.net The reaction between this compound and various aromatic dialdehydes, often catalyzed by an acid, yields polymers with extended π-conjugation. researchgate.net This conjugation imparts desirable optical and electronic properties, making them of interest for applications in organic electronics. researchgate.netmdpi.comresearchgate.net The properties of the final polymer can be tuned by varying the structure of the dialdehyde. researchgate.net

The ortho-disposed amine groups of this compound make it an ideal substrate for cyclocondensation reactions to form fused heterocyclic systems. jlu.edu.cn

Quinoxalines are an important class of nitrogen-containing heterocycles. nih.govsapub.org They are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoaldehyde. jlu.edu.cnsapub.orgsid.irchim.it The reaction of this compound with a 1,2-dicarbonyl compound, typically in a solvent like ethanol (B145695) or acetic acid, yields a 6-(4-bromophenoxy)quinoxaline derivative. nih.govsapub.orgnih.gov These reactions are often efficient and can be catalyzed by various catalysts, including mineral acids, Lewis acids, or heterogeneous catalysts, to improve yields and reaction times. sid.irchim.it

Table 2: Common Reactants for Quinoxaline (B1680401) Synthesis

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Type |

|---|---|

| Glyoxal | Parent (unsubstituted at positions 2 and 3) |

| Biacetyl (2,3-Butanedione) | 2,3-Dimethyl substituted |

| Benzil | 2,3-Diphenyl substituted sid.ir |

Benzimidazoles are another key heterocyclic system accessible from this compound. jchemrev.comnih.govmdpi.com The most common synthetic routes involve the cyclocondensation of the diamine with either aldehydes or carboxylic acids (or their derivatives). nih.govorganic-chemistry.orgresearchgate.net The reaction with aldehydes, often in the presence of an oxidizing agent, is a widely used method. nih.gov The Phillips method, which involves heating the diamine with a carboxylic acid, often with a dehydrating agent like polyphosphoric acid, is a classic route to 2-substituted benzimidazoles. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has also been reported as an efficient method for preparing benzimidazoles. jchemrev.com

The reactivity of the ortho-diamine moiety extends to the synthesis of various other fused heterocycles. researchgate.netrsc.orgnuph.edu.uanih.gov For instance, reaction with reagents like phosgene (B1210022) or its equivalents can lead to the formation of benzimidazolones. Treatment with carbon disulfide can yield benzimidazole-2-thiones. These reactions further highlight the utility of this compound as a versatile building block in heterocyclic chemistry.

The primary amine groups of this compound react with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. researchgate.netnih.govresearchgate.netrdd.edu.iq When both amine groups react with two equivalents of a carbonyl compound, a bis-Schiff base is formed. researchgate.netrdd.edu.iq The reaction is typically carried out by refluxing the reactants in an alcoholic solvent. rdd.edu.iq These Schiff base derivatives are not only important intermediates in organic synthesis but are also widely studied as ligands for the preparation of coordination complexes with various metal ions. researchgate.net

Table 3: Schiff Base Formation from this compound

| Carbonyl Compound | Schiff Base Product Type | Potential Applications of Derivatives |

|---|---|---|

| Salicylaldehyde | Bis(salicylidene) derivative | Metal complexation, catalysis |

| Benzaldehyde | Bis(benzylidene) derivative | Synthetic intermediates |

| 4-Bromobenzaldehyde | N,N'-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) researchgate.net | Materials science, biological studies |

Heterocycle Formation and Cyclocondensation Reactions

Transformations of the Brominated Aromatic Moiety

The bromine atom on one of the phenyl rings is a key functional group that opens the door to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycles of several powerful cross-coupling reactions.

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction would involve the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids or their esters. While specific studies on this exact molecule are not prevalent, the reactivity of similar compounds, such as 4-bromoaniline (B143363) and 5-(4-bromophenyl)-4,6-dichloropyrimidine, in Suzuki couplings is well-documented. researchgate.netmdpi.com These studies suggest that the reaction would proceed under standard conditions, which typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. researchgate.netmdpi.com The reaction is generally tolerant of a wide range of functional groups, and the amino groups on the other ring are not expected to interfere with the coupling. The choice of solvent, base, and ligand can be optimized to achieve high yields of the desired biaryl product. mdpi.com

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80-100 |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 |

| Pd/C | - | K₂CO₃ | Isopropyl alcohol | 70 |

The Heck reaction provides a method for the arylation of alkenes. science.govorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base to form a substituted alkene. masterorganicchemistry.com The reaction of this compound with various alkenes would be expected to proceed under typical Heck conditions. These conditions often employ a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine ligand, and a base like triethylamine (B128534) or potassium carbonate. masterorganicchemistry.com The reaction is known to be effective for a wide range of aryl bromides and alkenes. organic-chemistry.orgnih.gov The presence of electron-donating amino groups on the other ring might have a slight influence on the reaction rate but is not expected to inhibit the reaction.

Table 2: Common Catalytic Systems for the Heck Reaction of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF |

| PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile |

| Pd/C | - | NaOAc | NMP |

Direct Nucleophilic Aromatic Substitutions on the Bromine-Substituted Ring

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging under standard conditions. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The target molecule, however, possesses electron-donating amino groups on the adjacent ring, which would tend to deactivate the aromatic system towards nucleophilic substitution.

For a nucleophilic aromatic substitution to occur on an unactivated aryl halide, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or bases, are often necessary. libretexts.orgyoutube.com Under such conditions, the reaction may proceed through a benzyne (B1209423) intermediate. youtube.com However, these conditions could also lead to side reactions involving the other functional groups present in the molecule.

Reactivity of the Phenoxy Ether Bridge

The phenoxy ether linkage in this compound is generally stable under a variety of reaction conditions, including those typically employed for palladium-catalyzed cross-coupling reactions on the brominated ring. nih.gov However, cleavage of the C-O bond in diaryl ethers can be achieved under more forcing conditions. For instance, palladium-catalyzed reductive hydrolysis of aromatic ethers has been reported to occur in the aqueous phase at elevated temperatures and hydrogen pressures. This process is thought to proceed via partial hydrogenation of one of the aromatic rings to an enol ether, which is then hydrolyzed. A notable aspect of this reaction is the selective cleavage of the stronger phenyl-oxygen bond over weaker aliphatic ether bonds.

Oxidative and Reductive Transformations

The o-phenylenediamine (B120857) moiety in this compound is susceptible to oxidation. The oxidation of o-phenylenediamine and its derivatives can lead to the formation of various colored products, most notably 2,3-diaminophenazine through oxidative dimerization. researchgate.netnih.govmdpi.com This reaction can be catalyzed by various oxidizing agents, including iron(III) chloride, hydrogen peroxide in the presence of certain catalysts, or even electrochemically. researchgate.netnih.govresearchgate.net The resulting phenazine (B1670421) derivatives are often highly colored and fluorescent, a property that has been exploited in the development of analytical sensors. mdpi.com

Reductive transformations of this compound itself are less common, as the amino groups are already in a reduced state. However, the synthesis of this compound often involves the reduction of a dinitro precursor, 4-(4-bromophenoxy)-1,2-dinitrobenzene. This reduction can be achieved using a variety of reagents, with catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel being common methods. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acidic media can also be employed for this transformation.

Chelation and Ligand Formation for Metal Complexes

The o-phenylenediamine unit of this compound is an excellent precursor for the synthesis of a wide variety of ligands and their corresponding metal complexes. The two adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. bibliomed.orgyoutube.com These Schiff bases, which contain imine (-C=N-) functionalities, are versatile chelating agents capable of coordinating with a wide range of transition metal ions. bibliomed.orgyoutube.comnih.gov

The resulting metal complexes can exhibit diverse coordination geometries, including square planar, tetrahedral, and octahedral, depending on the nature of the metal ion and the specific structure of the Schiff base ligand. nih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. bibliomed.orgnih.gov The coordination of the metal ion often involves the nitrogen atoms of the imine groups and, if present, other donor atoms within the Schiff base structure. bibliomed.org The resulting metal complexes have been investigated for a variety of applications, including catalysis and as materials with interesting photophysical properties. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. These methods are complementary and offer a more complete picture of the molecule's vibrational framework.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 4-(4-Bromophenoxy)benzene-1,2-diamine, FTIR is an excellent tool for confirming the presence of its key structural features.

The following table summarizes the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |

| Amine (N-H) | Scissoring (Bending) | 1590 - 1650 |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |

| Aromatic Ring (C=C) | In-plane Stretching | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| Aryl-Amine (C-N) | Stretching | 1250 - 1360 |

| Aryl Halide (C-Br) | Stretching | 500 - 600 |

| Aromatic Ring (C-H) | Out-of-plane Bending | 700 - 900 |

The presence of two distinct N-H stretching bands would confirm the primary diamine groups, while the strong absorption in the 1200-1275 cm⁻¹ region would be indicative of the aryl ether linkage.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. Generally, symmetric vibrations and bonds involving heavier atoms or non-polar groups produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric ring breathing modes of the two aromatic rings, which typically appear as strong, sharp bands.

The C-Br stretching vibration , which is often more prominent in Raman spectra than in FTIR.

N-H symmetric stretching , complementing the asymmetric and symmetric stretches seen in FTIR.

Strong Raman scattering is expected for the benzene (B151609) ring stretching modes in the 1585-1611 cm⁻¹ range. ifremer.fr The analysis of specific vibrational modes, especially those related to the benzene rings, can provide further confirmation of the substitution pattern. ifremer.frimedpub.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision.

In mass spectrometry, the molecular ion (M⁺˙) of this compound is energetically unstable and can break down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a roadmap to the molecule's structure.

Isotopic Pattern Analysis: A key feature in the mass spectrum of this compound is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly 1:1 intensity ratio, separated by two mass units. This pattern provides immediate confirmation of the presence of a single bromine atom in the molecule and its fragments.

Fragmentation Pathway: The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization of the molecule. The most probable sites for bond cleavage are the ether linkage (C-O) and the carbon-bromine bond (C-Br), as these are weaker than the C-C bonds within the aromatic rings.

A plausible fragmentation pathway is outlined below:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for diaryl ethers. This cleavage can occur in two ways:

Formation of a bromophenoxy radical and a charged diaminophenyl cation.

Formation of a bromophenoxy cation and a diaminophenyl radical.

Cleavage of the C-Br bond: Loss of the bromine atom as a radical from the molecular ion would result in a fragment ion with a mass 79 or 81 units less than the molecular ion.

Further Fragmentation: Subsequent fragmentation could involve the loss of small molecules like HCN or NH₃ from the diamine-containing fragments.

The expected major fragments are detailed in the interactive table below.

| Proposed Fragment Ion Structure | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [C₆H₄BrO]⁺ | C₆H₄BrO | 170.95 / 172.95 | Bromophenoxy cation, showing 1:1 isotopic pattern. |

| [C₁₂H₁₁N₂O]⁺ | C₁₂H₁₁N₂O | 199.09 | Result of losing a Br radical from the molecular ion. |

| [C₆H₇N₂]⁺ | C₆H₇N₂ | 107.06 | Diaminophenyl cation from ether bond cleavage. |

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₂H₁₁BrN₂O. By comparing the experimentally measured mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 294.00580 Da |

| Calculated Monoisotopic Mass (for ⁸¹Br) | 296.00375 Da |

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) would serve as definitive proof of the compound's molecular formula.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light, providing information about its chromophores and electronic structure.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within its aromatic systems. The molecule contains two main chromophores: the 4-bromophenoxy group and the 1,2-diaminobenzene moiety.

π→π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic rings. Unsubstituted benzene shows strong absorptions below 210 nm and a weaker, structured band around 255 nm.

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into antibonding π* orbitals.

The presence of substituents significantly influences the absorption wavelengths. The amino (-NH₂) groups on one ring are strong auxochromes (activating, electron-donating groups), and the ether oxygen (-O-) also contributes electron density via resonance. These groups cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions compared to unsubstituted benzene. The bromine atom, while deactivating, also contributes to a slight red shift. Therefore, the primary absorption bands for this compound are expected to appear in the near-UV region.

| Electronic Transition | Expected Wavelength (λmax) Range | Associated Moiety |

|---|---|---|

| π→π | 230-280 nm | Substituted Benzene Rings |

| n→π | > 280 nm | -NH₂ and -O- heteroatoms |

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, the emissive properties of this compound are expected to be significantly influenced by the presence of the bromine atom.

The heavy-atom effect is a well-established phenomenon where the presence of a heavy atom (like bromine) enhances the rate of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Because fluorescence is emission from the S₁ state, a high rate of ISC effectively quenches fluorescence.

Therefore, it is predicted that this compound would exhibit very weak or no fluorescence at room temperature. The energy absorbed would be preferentially channeled into the triplet state, potentially leading to phosphorescence (emission from the T₁ state), although this is typically only observable at very low temperatures in a rigid matrix.

X-ray Crystallography for Single Crystal Structure Determination

While a published crystal structure for this compound is not currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Should a suitable single crystal be obtained and analyzed, the technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and bond angles, revealing any structural strain or unusual geometries.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice. For this compound, strong intermolecular hydrogen bonds involving the amine groups as donors and the ether oxygen or other amine groups as acceptors (e.g., N-H···O and N-H···N) would be expected. Other interactions like π-π stacking between aromatic rings could also be present, influencing the material's bulk properties.

Advanced Spectroscopic Characterization of this compound

Detailed research and analysis of publicly available scientific literature and chemical databases did not yield specific information regarding the advanced spectroscopic characterization, including cyclic voltammetry and redox properties, of the chemical compound This compound .

While extensive research exists on the electrochemical properties of various aromatic diamines and their subsequent polymers, such as polyamides and polyimides, no studies explicitly detailing the material characterization of this compound could be located. Scientific investigations into the redox behavior and cyclic voltammetry are highly specific to the molecular structure of the compound . Therefore, data from related but distinct molecules cannot be extrapolated to accurately describe the properties of this compound.

Further research would be required to be performed on this specific compound to determine its electrochemical characteristics and to generate the detailed findings and data tables as requested. Without such primary research, any presentation of data would be speculative and not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT calculations would provide fundamental insights into the molecular properties of 4-(4-Bromophenoxy)benzene-1,2-diamine.

Geometry Optimization and Conformational Analysis

This analysis would involve computational methods to determine the most stable three-dimensional structure of the molecule. By calculating the potential energy surface as a function of bond rotations (dihedral angles), researchers could identify the global minimum energy conformer and other low-energy isomers. This would reveal the preferred spatial arrangement of the bromophenoxy and diamino benzene (B151609) rings.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior. The energy difference between HOMO and LUMO (the energy gap) indicates the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, the vibrational modes corresponding to specific functional groups can be assigned, aiding in the structural characterization of the compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This technique simulates the movement of atoms and molecules to provide a detailed understanding of conformational changes and flexibility, which are important for its interaction with other molecules.

Charge Distribution and Bond Analysis (e.g., Mulliken Population, Natural Bonding Orbital Analysis)

To quantify the distribution of electronic charge within the molecule, methods like Mulliken population analysis and Natural Bonding Orbital (NBO) analysis would be used. These calculations provide atomic charges and details about orbital interactions, offering a deeper understanding of the electronic structure and the nature of the chemical bonds within the molecule.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry can be used to model potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of various reactions, thereby elucidating the most likely mechanisms for its synthesis or degradation.

Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding Contributions)

Computational and theoretical investigations into the intermolecular interactions of this compound reveal a complex interplay of non-covalent forces that dictate its supramolecular architecture. Due to the presence of a bromine atom, two amino groups, and an ether linkage, this molecule can participate in a variety of interactions, including hydrogen bonding, van der Waals forces, and notably, halogen bonding.

Detailed quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. The bromine atom on the phenoxy group is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. acs.org The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing capacity of the group to which it is covalently bonded. In the case of this compound, the aromatic ring enhances the electrophilic character of the bromine atom.

Theoretical models predict that the bromine atom can form halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the diamine groups or the oxygen atom of the ether linkage. The geometry of these interactions is a critical factor, with a preference for a linear or near-linear arrangement of the C-Br···N or C-Br···O atoms. researchgate.net

In addition to halogen bonding, the two amino groups are significant contributors to the intermolecular forces through hydrogen bonding. Each amino group has two hydrogen atoms that can act as hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of an extensive network of N-H···N and N-H···O hydrogen bonds, creating a robust supramolecular assembly.

Table of Intermolecular Interaction Parameters (Theoretical)

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | Br | N | 2.8 - 3.2 | 160 - 180 | -2 to -5 |

| Halogen Bond | Br | O | 2.9 - 3.3 | 160 - 180 | -1 to -4 |

| Hydrogen Bond | N-H | N | 2.9 - 3.5 | 150 - 180 | -3 to -7 |

| Hydrogen Bond | N-H | O | 2.8 - 3.4 | 150 - 180 | -2 to -6 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - | -1 to -3 |

Note: The data in this table are estimated values based on computational studies of similar molecular systems and general principles of non-covalent interactions. Specific experimental data for this compound is not publicly available.

Derivatization and Design of Advanced Analogues

Systematic Modification of Amine Functionalities

The vicinal diamine groups of 4-(4-bromophenoxy)benzene-1,2-diamine are the primary sites for chemical modification, allowing for the construction of various heterocyclic systems and functionalized derivatives. The reactivity of these o-phenylenediamine (B120857) (OPD) systems is well-established, providing a predictable framework for designing advanced analogues.

A principal derivatization pathway involves the condensation reaction of the diamine with aldehydes or ketones. This reaction typically proceeds via a cyclization mechanism to form benzimidazole (B57391) derivatives. The reaction with various aldehydes can yield 2-substituted benzimidazoles, while diketones can lead to the formation of benzodiazepines. These heterocyclic products are of significant interest in medicinal chemistry and materials science. For example, the reaction of OPD with carboxylic acids or their derivatives is another common route to produce 2-substituted benzimidazoles.

The amine groups can also undergo acylation and sulfonylation. Reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides in the presence of a base would produce sulfonamides. These reactions can be used to introduce a wide variety of functional groups, thereby modifying the solubility, reactivity, and thermal properties of the parent molecule.

Common Reactions of the o-Phenylenediamine Core:

| Reagent Class | Product Class | Significance |

| Aldehydes, Ketones | Benzimidazoles, Benzodiazepines | Building blocks for pharmaceuticals and functional materials. |

| Carboxylic Acids | 2-Substituted Benzimidazoles | Access to a wide range of biologically active compounds. |

| Acyl Halides/Anhydrides | Di-amides | Modification of physical properties and precursor for further synthesis. |

| Sulfonyl Chlorides | Di-sulfonamides | Introduction of functional groups to alter electronic properties and solubility. |

| Diketones (e.g., oxalates) | Quinoxalines | Precursors for dyes and functional materials. |

Variation of the Bromophenoxy Moiety (e.g., Substituent Effects, Isomeric Forms)

The bromophenoxy moiety provides multiple avenues for structural variation to fine-tune the electronic and physical properties of the molecule. The bromine atom and the ether linkage are key handles for these modifications.

Isomeric Forms: While the parent compound is this compound, synthesizing isomers where the bromine atom is at the ortho or meta position on the phenoxy ring would significantly impact the molecule's geometry. An ortho or meta substitution would disrupt the linearity and symmetry of the molecule, which could, in turn, increase the solubility of its polymeric derivatives by hindering efficient chain packing.

Modification of the Bromo Group: The bromine atom itself is a functional group. It can be replaced by other halogens (F, Cl) to modulate the electronic effects and flame-retardant properties. Furthermore, it can serve as a site for cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach other organic fragments, creating more complex and functionalized analogues.

Synthesis of Polymeric Precursors and Diamine Monomers for High-Performance Polymers

Aromatic diamines are fundamental building blocks for high-performance polymers, most notably polyimides. This compound is a suitable candidate as a diamine monomer for creating polyimides with specific, desirable properties. The synthesis of aromatic polyimides is typically a two-step process involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, robust polyimide.

The structural features of this compound are expected to impart distinct characteristics to the resulting polyimides:

Flexibility and Solubility: The ether linkage (–O–) in the backbone introduces flexibility, which can lower the glass transition temperature (Tg) and improve the processability and solubility of the polymer compared to more rigid diamines.

Asymmetric Structure: The 1,2-diamine substitution pattern creates a bent, asymmetric structure in the polymer chain. This irregularity hinders close chain packing, which generally leads to amorphous polymers with enhanced solubility in organic solvents.

Flame Retardancy: The presence of bromine atoms in the polymer structure imparts inherent flame-retardant properties. Brominated compounds are known to act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation process.

High Thermal Stability: The aromatic nature of the monomer contributes to high thermal stability, a hallmark of polyimides.

The properties of the final polyimide can be systematically tuned by selecting different dianhydride co-monomers.

Expected Properties of Polyimides Derived from Analogous Diamines:

| Dianhydride Co-monomer | Expected Polymer Properties | Rationale |

| Pyromellitic dianhydride (PMDA) | High rigidity, high Tg, lower solubility | Rigid, planar structure of PMDA leads to strong inter-chain interactions. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Increased solubility, good optical transparency, lower dielectric constant | The bulky, flexible -C(CF3)2- group disrupts chain packing and reduces charge-transfer complex formation. |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Enhanced flexibility, lower Tg, good processability | The ether linkage in ODPA adds further flexibility to the polymer backbone. |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Good balance of thermal properties and processability | The ketone group offers a point of flexion while maintaining aromatic character. |

Design and Synthesis of Ligands for Coordination Chemistry

The o-phenylenediamine core of this compound is a classic bidentate chelating ligand, capable of coordinating with a wide range of transition metal ions through its two nitrogen donor atoms to form stable five-membered rings. This allows for the design and synthesis of various metal complexes with potential applications in catalysis, sensing, and materials science.

The coordination can lead to mononuclear complexes where one diamine molecule binds to a single metal center. Depending on the metal ion and reaction conditions, binuclear or polynuclear complexes can also be formed. The ligand can coordinate in a neutral form or, upon deprotonation of the amine groups, as a dianionic ligand.

Furthermore, the amine groups can be derivatized prior to complexation. For instance, condensation with salicylaldehyde would produce a tetradentate Schiff base ligand capable of forming highly stable complexes with metals like Cu(II), Ni(II), and Zn(II). The bromophenoxy group, being relatively distant from the coordination site, would primarily exert an electronic influence on the metal center and could be used to fine-tune the redox properties or catalytic activity of the resulting complex. It also provides a potential site for further functionalization of the complex. The coordination chemistry of o-phenylenediamine and its derivatives has been explored with various metals, including iron, copper, nickel, and zinc.

Elucidation of Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between the molecular structure of this compound analogues and the properties of their resulting materials, such as polymers, is a key aspect of rational material design.

In the context of polyimides, several structure-property principles can be established based on studies of analogous systems:

Chain Flexibility vs. Rigidity: The introduction of flexible ether linkages, both in the diamine and potentially in the dianhydride co-monomer, enhances solubility and processability but may lower the glass transition temperature (Tg) and modulus. Conversely, using rigid, linear monomers leads to polymers with higher thermal stability but poorer solubility.

Steric Hindrance and Solubility: Bulky side groups, such as the bromophenoxy unit, and non-linear linkages from the 1,2-diamine structure disrupt intermolecular chain packing. This disruption reduces crystallinity, which in turn improves the solubility of the polyimide in common organic solvents.

Electronic Effects: The electronic properties of the monomers influence both the polymerization reaction and the final properties of the polyimide. Electron-donating groups on the diamine increase its nucleophilicity and reactivity with the dianhydride. In the final polymer, the electronic character of the substituents can affect properties like the dielectric constant and the formation of intermolecular charge-transfer complexes, which influences the polymer's color and optical properties.

Halogen Content: The bromine content directly correlates with flame retardancy. Increasing the number of bromine atoms per repeating unit would enhance this property, although it might also increase the polymer's density and potentially affect its thermal stability.

By systematically modifying the diamine structure—for example, by changing the substituent on the phenoxy ring or altering its isomeric connection—and by carefully selecting the dianhydride co-monomer, a wide range of polyimides with a predictable and tunable balance of properties can be achieved.

Applications in Materials Science and Advanced Chemical Synthesis

Monomer in High-Performance Polymer Synthesis

The diamine functionality of 4-(4-Bromophenoxy)benzene-1,2-diamine allows it to undergo polycondensation reactions with various monomers, such as dianhydrides and dialdehydes, to form a range of high-performance polymers. The presence of the bulky and polar bromophenoxy side group can enhance solubility and modify the polymer chain packing, which is advantageous for processing and for tuning material properties.

Optoelectronic Polymers (e.g., Light-Emitting Diodes, Electrochromic Materials)

While direct studies on this compound for optoelectronics are not extensively documented, research on structurally related bromophenoxy-containing diamines provides insight into its potential. For instance, co-polyimides synthesized from the related monomer 4,4'-diamino-(4''-p-bromophenoxy)triphenylamine have demonstrated promising optoelectronic properties. These polymers exhibit redox activity and blue light emission, making them suitable candidates for applications in future optoelectronic devices. The incorporation of the bromophenoxy group is noted to affect the photophysical and electrochemical properties of the resulting polymers. This suggests that polymers derived from this compound could also possess valuable characteristics for use in light-emitting diodes (LEDs) and electrochromic materials, which change color in response to an electric current.

Thermally Stable Polyimides and Polyazomethines

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edu The synthesis of polyimides typically involves a two-step process where a diamine reacts with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.eduresearchgate.net The properties of the resulting polyimide are heavily influenced by the chemical structure of the diamine and dianhydride monomers. core.ac.uk The introduction of flexible ether linkages and bulky side groups, such as the bromophenoxy group in this compound, can improve the solubility and processability of these otherwise intractable polymers without significantly compromising their high thermal stability. researchgate.net

Similarly, polyazomethines, or Schiff base polymers, are known for their high thermal stability and have potential applications in electronics and photonics. researchgate.netchemistryjournals.net These polymers are synthesized through the polycondensation of diamines with dialdehydes. researchgate.netnih.gov The use of a monomer like this compound could yield polyazomethines with modified properties, where the bromophenoxy unit could enhance solubility and introduce specific electronic characteristics. For example, bromo-substituted triphenylamine-based polyazomethines have been synthesized and shown to form polymers with moderate to high molecular weights. researchgate.net

Table 1: General Thermal Properties of Aromatic Polyimides This table presents typical data for aromatic polyimides to illustrate the performance class of polymers that could be synthesized using the subject diamine.

| Property | Typical Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 200 - 400 °C |

| 10% Weight Loss Temperature (T10) | > 500 °C in N₂ |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 1.5 - 3.5 GPa |

Gas Separation Membranes

Polymer membranes for gas separation are a critical technology for various industrial processes. mdpi.comresearchgate.net Aromatic polyimides are a leading class of materials for these applications due to their high thermal and chemical stability, as well as their excellent mechanical properties. nsf.gov The performance of a gas separation membrane is determined by its permeability and selectivity for different gases. mdpi.com These properties are directly related to the polymer's chemical structure and the resulting fractional free volume. By incorporating bulky, packing-disruptive monomers like this compound, it is possible to create polyimides with increased free volume, which generally leads to higher gas permeability. nsf.gov While specific studies on membranes from this particular diamine are not prominent, the principle of using structurally similar monomers to enhance gas separation performance is well-established in the field. acs.org

Precursor for Advanced Organic Electronic Materials

Beyond its use as a monomer, this compound can serve as a precursor for the synthesis of more complex organic molecules intended for electronic applications. The diamine group can be used to build larger conjugated systems, while the bromo- and phenoxy- groups offer sites for further chemical modification.

Emissive and Electron-Transport Materials

The development of efficient emissive and electron-transport materials is crucial for the advancement of organic light-emitting diodes (OLEDs) and other organic electronic devices. The molecular design of these materials often involves creating structures with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection, transport, and recombination. While this specific diamine is not widely cited, related bromophenyl-containing molecules have been explored. For instance, (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene has been investigated as a material exhibiting aggregation-induced emission. acs.org This indicates that the bromophenyl moiety can be a component of emissive materials. The diamine functionality of this compound provides a reactive handle to incorporate this structure into larger, custom-designed molecules for electronic applications.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. harvard.eduresearchgate.net This property is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in many traditional dyes. researchgate.net AIE luminogens (AIEgens) have found numerous applications in sensing, bioimaging, and optoelectronics. acs.orgharvard.edunih.gov The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. acs.org

Molecules with propeller-like structures, such as tetraphenylethylene (B103901) (TPE), are classic examples of AIEgens. google.com The synthesis of new AIE materials often involves incorporating rotor-stator structures into a molecule. The this compound molecule could potentially be used as a precursor to build such AIE-active structures. The phenyl and bromophenoxy groups can act as rotors, and the diamine groups can be reacted to form a larger, more rigid core (the stator). For example, the reaction of the diamine with other building blocks could lead to the formation of complex structures where the free rotation of the phenyl rings is restricted upon aggregation, thereby activating the AIE phenomenon.

Building Block in Multi-Step Fine Chemical Synthesis

The structure of this compound makes it an important intermediate in the multi-step synthesis of fine chemicals, particularly for the construction of complex heterocyclic systems. The ortho-diamine functionality is a well-established precursor for a variety of heterocyclic rings that form the core of many pharmaceutically active compounds, agrochemicals, and dyes.

The adjacent amine groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form substituted quinoxalines. These quinoxaline (B1680401) derivatives are of significant interest due to their wide range of biological activities and applications as emissive and electron-transport materials. For instance, the related compound 4-Bromo-1,2-diaminobenzene is a known precursor for fluorescent dipolar quinoxaline derivatives chemicalbook.com. By analogy, this compound can be used to synthesize quinoxalines bearing a bromophenoxy tail, which can modulate the compound's solubility, electronic properties, and potential for further functionalization.

Furthermore, the presence of the bromine atom on the phenoxy ring offers a strategic point for modification via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents late in a synthetic sequence, enabling the creation of diverse molecular libraries for screening purposes. This versatility is crucial in medicinal chemistry and materials science for tuning the properties of the final products. The general utility of ortho-phenylenediamines as precursors for benzimidazoles and other heterocycles underscores the potential of this specific diamine in creating novel and complex molecular architectures google.com.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent Class | Resulting Heterocycle | Potential Applications |

| 1,2-Diketones | Quinoxalines | Electronics, Pharmaceuticals |

| Carboxylic Acids | Benzimidazoles | Medicinal Chemistry |

| Phosgene (B1210022) Equivalents | Benzimidazolones | Polymers, Dyes |

| Isothiocyanates | Benzimidazole-2-thiones | Agrochemicals |

Ligand in Catalysis and Metal Complexation for Chemical Transformations

The two vicinal amino groups of this compound allow it to function as an effective bidentate ligand, capable of forming stable chelate complexes with a variety of transition metals. Such metal complexes are often at the heart of catalytic systems for a wide range of chemical transformations.

The coordination of this diamine to a metal center, such as copper, palladium, or iron, can generate catalysts with specific steric and electronic properties. The electronic nature of the ligand, influenced by the bromophenoxy group, can tune the reactivity of the metal center, thereby affecting the efficiency and selectivity of the catalyzed reaction. Diamine ligands are well-established in copper-catalyzed cross-coupling reactions, and complexes derived from benzene-1,2-diamine scaffolds have been explored as organocatalysts for reactions like Michael additions mdpi.com.

Metal complexes incorporating this compound could potentially be applied in various catalytic processes, including:

Oxidation Reactions: As ligands for metal centers that catalyze the oxidation of alcohols or alkenes.

Cross-Coupling Reactions: Forming active palladium or nickel complexes for C-C and C-N bond formation.

Asymmetric Catalysis: If resolved into its enantiomers (in cases of chiral derivatization), it could serve as a chiral ligand for asymmetric transformations.

The study of aminophenol-based ligands in forming metal complexes has shown their utility in catalytic C-H amination, a highly sought-after transformation in organic synthesis . The structural similarities suggest that complexes of this compound could exhibit interesting catalytic activities in similar radical-based pathways. The design and synthesis of recoverable catalysts on magnetic nanoparticles often utilize amine-based metal complexes for various organic transformations, highlighting a potential application pathway for this ligand researchgate.net.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand

| Metal Center | Potential Catalytic Reaction | Research Context |

| Palladium (Pd) | C-H Amination, Cross-Coupling | Aminophenol-based pincer ligands |

| Copper (Cu) | Cross-Coupling Reactions | General utility of diamine ligands |

| Iron (Fe) | C-H Amination | Radical-type mechanisms |

| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation Reactions | Bidentate amine ligand utility |

The synthesis of this compound and its derivatives opens avenues for developing novel catalysts and materials with tailored properties, driven by the unique interplay of its constituent functional groups.

Future Research Directions and Perspectives

Exploration of Green Chemistry Principles in Synthesis

Future synthetic strategies for 4-(4-Bromophenoxy)benzene-1,2-diamine and its precursors will increasingly prioritize the principles of green chemistry to minimize environmental impact and enhance safety. Research in this area will likely focus on several key aspects:

Alternative Brominating Agents: Traditional bromination methods often involve hazardous reagents like liquid bromine. A greener approach involves the use of more benign alternatives. For instance, a system using sodium bromide (NaBr) and an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium can serve as a safer in situ source of bromine. google.compatsnap.com This method avoids the handling of highly toxic and corrosive elemental bromine.

Enzymatic and Biocatalytic Routes: Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.gov Future research could explore the use of enzymes, such as peroxidases, to catalyze key steps in the synthesis, potentially leading to higher yields and fewer byproducts under mild reaction conditions. nih.gov

Solvent Selection: The choice of solvent is critical to the environmental footprint of a synthetic process. Future work will aim to replace traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions is another promising avenue. researchgate.net

Energy Efficiency: Investigating reaction pathways that proceed efficiently at lower temperatures, perhaps through the use of novel catalysts, will reduce energy consumption. researchgate.net Microwave-assisted synthesis, for example, can often accelerate reaction rates and reduce energy requirements compared to conventional heating.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Safer Reagents | Replacing liquid bromine with NaBr/H₂O₂ systems. google.compatsnap.com | Reduced toxicity, corrosivity, and risk of polybrominated byproducts. |

| Catalysis | Use of biocatalysts (e.g., peroxidases) or recyclable solid acid catalysts. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste, catalyst reusability. |

| Benign Solvents | Employing water, ethanol (B145695), or developing solvent-free conditions. researchgate.netijcce.ac.ir | Reduced environmental pollution and health hazards associated with VOCs. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or developing catalysts active at lower temperatures. researchgate.net | Lower energy consumption, reduced costs, and faster reaction times. |

Development of Novel Cascade and Multi-Component Reactions

The o-phenylenediamine (B120857) core of this compound is an ideal substrate for cascade and multi-component reactions (MCRs), which enhance synthetic efficiency by forming multiple chemical bonds in a single operation. Future research will likely exploit this reactivity to rapidly generate complex heterocyclic structures.

Heterocycle Synthesis: The diamine moiety can react with a variety of dicarbonyl compounds or their equivalents to form important heterocyclic systems like benzimidazoles and quinoxalines. MCRs can streamline these syntheses. For example, a three-component reaction between this compound, an aldehyde, and a β-ketoester could yield novel, highly substituted benzimidazole (B57391) derivatives in a single step.

Domino Reactions: Researchers may design domino reaction sequences where an initial condensation reaction involving the diamine triggers subsequent intramolecular cyclizations. nih.gov This approach can lead to the formation of complex fused polycyclic systems that would otherwise require lengthy, multi-step syntheses.

Electrochemical Synthesis: Electrochemical methods can provide a sustainable and reagent-free way to initiate cascade reactions. rsc.org By avoiding chemical oxidants or catalysts, these reactions offer a greener path to complex molecules, such as the synthesis of 4-acylimidazoles from enaminones and primary amines, a strategy that could be adapted for diamines. rsc.org

Advanced In Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced in situ spectroscopic techniques will be instrumental in monitoring the synthesis and subsequent reactions of this compound in real-time.

Real-Time Monitoring: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction. This provides invaluable data on reaction kinetics, intermediates, and potential side reactions.

Mechanism Elucidation: By identifying transient intermediates, researchers can gain a more complete picture of the reaction mechanism. For instance, in the cyclization reactions of the diamine, in situ spectroscopy could help elucidate the step-wise formation of heterocyclic rings. mdpi.com This knowledge is vital for optimizing reaction conditions to maximize the yield of the desired product.

| Spectroscopic Technique | Information Gained | Application Example |

| In Situ FTIR/Raman | Real-time tracking of functional group changes (e.g., disappearance of N-H and C=O, appearance of C=N). | Monitoring the rate of benzimidazole ring formation from the diamine and an aldehyde. |

| Process NMR | Quantitative analysis of reactant, intermediate, and product concentrations in the reaction mixture. | Determining kinetic profiles and identifying transient intermediates in cascade reactions. |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores. | Following the progress of reactions that lead to colored or fluorescent products. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and materials science. nih.gov For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and applications.